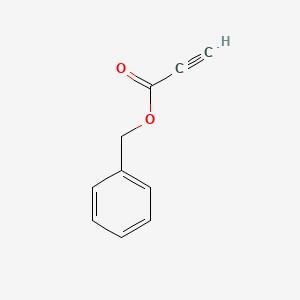

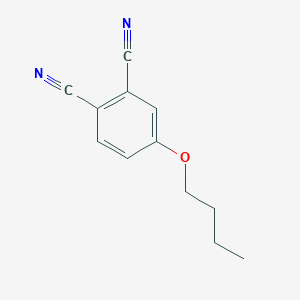

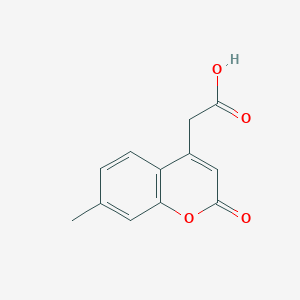

2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid

Overview

Description

2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid is a coumarin derivative, a class of organic compounds known for their diverse chemical properties and biological activities. Research on this compound and its derivatives spans various fields, including organic synthesis, material science, and pharmacology, focusing on its synthesis methods, molecular structure characterization, chemical reactivity, and physicochemical properties.

Synthesis Analysis

The synthesis of coumarin derivatives, including 2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid, often involves strategies such as the Perkin reaction, Pechmann condensation, or modifications thereof. These methods allow for the introduction of various substituents into the coumarin nucleus, tailoring the compound's properties for specific applications (Čačić et al., 2009).

Molecular Structure Analysis

The molecular structure of coumarin derivatives is characterized by the presence of a benzopyrone core, which significantly influences their chemical behavior and interaction with various biomolecules. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly employed to elucidate their structure, providing insights into their conformations, electronic properties, and potential binding mechanisms with biological targets (Swamy et al., 2015).

Chemical Reactions and Properties

Coumarin derivatives undergo a wide range of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, enabling the synthesis of a plethora of complex molecules with varied biological activities. Their reactivity is often modulated by the substituents present on the coumarin nucleus, which can be strategically modified to enhance the compound's reactivity or selectivity toward specific reactions (Čačić et al., 2006).

Physical Properties Analysis

The physical properties of coumarin derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in material science and pharmaceutical formulations. These properties are significantly influenced by the molecular structure and the presence of functional groups, affecting their stability, bioavailability, and interaction with solvents or biological membranes (Wondraczek et al., 2012).

Chemical Properties Analysis

Chemically, coumarin derivatives exhibit a range of properties, including fluorescence, photochemical reactivity, and the ability to form hydrogen bonds, making them useful in sensor applications, photochemistry, and as building blocks for supramolecular assemblies. Their chemical properties can be finely tuned by modifying the coumarin core, enabling the design of molecules with specific functions (Nikolaeva et al., 2020).

Scientific Research Applications

-

Synthesis of 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate

- Application : This compound was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .

- Method : The synthesis involved an O-acylation reaction .

- Results : The synthesized compound was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .

-

Synthesis of Substituted -N-(5-((7-Methyl-2-Oxo-2H-Chromen-4-yl)

- Application : TBTU was used as a coupling reagent for efficient and facile synthesis of substituted-N-(5-((7-methyl-2-oxo-2H-chromes-4-yl)-methyl)-1,3,4-thiadiazol-2-yl)-benzamide with good yields up to 95% in mild reaction conditions .

- Method : The synthesis involved the use of TBTU as a coupling reagent .

- Results : The synthesized compound was obtained with good yields up to 95% .

-

Water Soluble Photoactive Cellulose Derivatives

- Application : Photoactive derivatives of cellulose were prepared by a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid .

- Method : The synthesis involved the activation of the carboxylic acid with N,N′-carbonyldiimidazole .

- Results : The light triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state .

-

Synthesis of 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate

- Application : This compound was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride .

- Method : The synthesis involved an O-acylation reaction .

- Results : The synthesized compound was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .

-

Synthesis of Substituted -N-(5-((7-Methyl-2-Oxo-2H-Chromen-4-yl)

- Application : TBTU was used as a coupling reagent for efficient and facile synthesis of substituted-N-(5-((7-methyl-2-oxo-2H-chromes-4-yl)-methyl)-1,3, 4 - thiadiazol-2-yl)-benzamide with good yields up to 95% .

- Method : The synthesis involved the use of TBTU as a coupling reagent .

- Results : The synthesized compound was obtained with good yields up to 95% .

-

Photoactive Cellulose Derivatives

- Application : Photoactive derivatives of cellulose were prepared by a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid .

- Method : The synthesis involved the activation of the carboxylic acid with N,N′-carbonyldiimidazole .

- Results : The light triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state .

-

Anticoagulant, Antibacterial, Antifungal Agents

- Application : Coumarin derivatives have been proven to function as anticoagulants, antibacterial agents, antifungal agents, biological inhibitors, chemotherapeutics and as bio-analytical reagents .

- Method : The specific methods of application or experimental procedures vary depending on the specific use case .

- Results : The results or outcomes obtained also vary depending on the specific use case .

-

- Application : (7-Methoxy-2-oxo-2H-chromen-4-yl)acetic acid is a coumarin derivative that can modify FRET peptide substrates for analyzing protease activities .

- Method : The specific methods of application or experimental procedures vary depending on the specific use case .

- Results : The results or outcomes obtained also vary depending on the specific use case .

Future Directions

The future directions for research on “2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid” and other coumarin derivatives could include further investigation of their synthesis methods, exploration of their biological and pharmacological activities, and development of their applications in various fields .

properties

IUPAC Name |

2-(7-methyl-2-oxochromen-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-7-2-3-9-8(5-11(13)14)6-12(15)16-10(9)4-7/h2-4,6H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQLZKYCWITDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964989 | |

| Record name | (7-Methyl-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid | |

CAS RN |

50764-81-3 | |

| Record name | (7-Methyl-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.